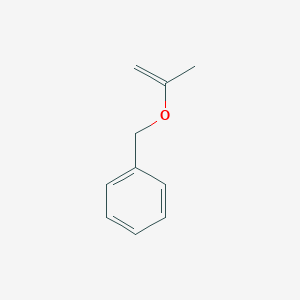

Benzyl isopropenyl ether

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

prop-1-en-2-yloxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFHFFOAEFKJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340037 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32783-20-3 | |

| Record name | Benzyl isopropenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Benzyl Isopropenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl isopropenyl ether, also known as 2-(benzyloxy)prop-1-ene, is an enol ether of significant interest in organic synthesis. It serves as a versatile protecting group for hydroxyl functionalities and as a precursor in various chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical and spectroscopic properties, and a detailed experimental protocol based on established chemical principles.

Introduction

Enol ethers are a class of organic compounds containing an alkene directly attached to an ether oxygen. Their unique electronic structure imparts reactivity that makes them valuable intermediates in organic synthesis, participating in reactions such as hydrolysis, cycloadditions, and polymerization. This compound incorporates the benzyl protecting group, which is prized for its stability under a range of conditions and its facile removal by hydrogenolysis. The isopropenyl moiety provides a masked ketone functionality (acetone), which can be revealed under acidic conditions. This combination makes this compound a useful reagent, particularly in complex molecule synthesis where selective protection and deprotection of hydroxyl groups are paramount.

The primary route for the synthesis of ethers is the Williamson ether synthesis, a robust and widely applicable SN2 reaction between an alkoxide and a primary alkyl halide. For this compound, this involves the reaction of a benzyl halide with the enolate of acetone.

Synthesis of this compound

The most common and direct method for synthesizing this compound is via the Williamson ether synthesis. This involves the in situ generation of the potassium enolate of acetone, which then acts as a nucleophile, attacking a benzyl halide such as benzyl bromide.

Reaction Scheme:

A strong, non-nucleophilic base is required to deprotonate acetone to form the corresponding enolate. Potassium hydride (KH) or sodium hydride (NaH) are commonly employed for this purpose in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The resulting alkoxide then displaces the bromide ion from benzyl bromide in a classic SN2 reaction to form the target enol ether.

Properties of this compound

A summary of the known physical and spectroscopic properties of this compound is provided below for reference and characterization purposes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32783-20-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| Physical State | Liquid | [2] |

| Color | Colorless | [2] |

| Specific Gravity | 0.96 g/cm³ | [2] |

| Refractive Index | 1.51 | [2] |

| Boiling Point | 192 °C | |

| Flash Point | 71 °C |

Table 2: Spectroscopic Data for this compound

| Technique | Peak/Shift (δ / cm⁻¹) | Assignment/Description |

| ¹H NMR (CDCl₃) | ~7.35 (m, 5H) | Aromatic protons (C₆H₅) |

| ~4.75 (s, 2H) | Benzylic protons (-O-CH₂-Ph) | |

| ~4.20 (s, 1H) | Vinylic proton (=CH₂) | |

| ~4.05 (s, 1H) | Vinylic proton (=CH₂) | |

| ~1.95 (s, 3H) | Methyl protons (-CH₃) | |

| ¹³C NMR (CDCl₃) | ~160.0 | Quaternary vinylic carbon (=C-O) |

| ~137.5 | Aromatic quaternary carbon (C-CH₂) | |

| ~128.5 | Aromatic C-H | |

| ~127.8 | Aromatic C-H | |

| ~127.6 | Aromatic C-H | |

| ~85.0 | Vinylic carbon (=CH₂) | |

| ~70.0 | Benzylic carbon (-O-CH₂) | |

| ~20.0 | Methyl carbon (-CH₃) | |

| IR Spectroscopy | ~3030 | Aromatic C-H Stretch |

| ~2920 | Aliphatic C-H Stretch | |

| ~1660 | C=C Alkene Stretch | |

| ~1250 | C-O Ether Stretch (Aryl Alkyl Ether) | |

| ~1050 | C-O Ether Stretch |

Note: NMR chemical shifts are approximate and based on typical values for similar structures. They should be confirmed by experimental data.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from the standard Williamson ether synthesis protocol for benzyl ethers.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Benzyl bromide (BnBr)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet is charged with sodium hydride (1.2 equivalents), carefully washed with anhydrous hexanes to remove the mineral oil, and then suspended in anhydrous DMF (5-10 mL per mmol of the limiting reagent).

-

Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Anhydrous acetone (1.0 equivalent) is added dropwise to the stirred suspension via a syringe. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the acetone enolate is formed.

-

Alkylation: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is carefully quenched by cooling to 0 °C and slowly adding saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate. The organic layer is washed sequentially with water (2x) and brine (1x).

-

Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Visualization of Synthesis Workflow

The logical flow of the experimental protocol can be visualized as a straightforward sequence of chemical operations.

Conclusion

This compound is a valuable synthetic intermediate whose preparation can be reliably achieved through the Williamson ether synthesis. By generating the enolate of acetone with a strong base and subsequently alkylating with benzyl bromide, this enol ether can be accessed in a straightforward manner. The data and protocols presented in this guide are intended to provide researchers with the necessary information for the successful synthesis, characterization, and application of this versatile compound in their work.

References

An In-depth Technical Guide to Benzyl Isopropenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl isopropenyl ether, a valuable reagent in organic synthesis, particularly as a protecting group for hydroxyl functionalities. This document details its chemical identity, physical and spectral properties, and provides experimental protocols for its synthesis and application.

Chemical Identity and Structure

This compound, also known as 2-benzyloxy-1-propene, is an organic compound used in synthetic chemistry. Its unique structure, featuring a benzyl group attached to an isopropenyl ether moiety, makes it a useful tool for the temporary protection of alcohol groups.

Chemical Structure:

An In-depth Technical Guide on Benzyl Isopropenyl Ether as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, application, and experimental protocols related to the use of benzyl isopropenyl ether as a protecting group for alcohols. This methodology, while less common than traditional benzylation with benzyl halides, offers a valuable alternative under specific synthetic contexts. The resulting protecting group is a benzyl ether, known for its high stability across a wide range of chemical conditions.[1][2][3]

Core Concepts and Mechanism of Action

The use of this compound for the protection of alcohols results in the formation of a benzyl ether. Benzyl ethers are valued for their robustness, being stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[1][2][3] This stability makes them suitable for multi-step syntheses where diverse reagents are employed.[1][3]

1.1. Mechanism of Protection

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition reaction. The mechanism involves the following key steps:

-

Protonation of the Ether: An acid catalyst protonates the isopropenyl group of the this compound. This activation step makes the terminal carbon of the double bond highly electrophilic.

-

Nucleophilic Attack: The alcohol oxygen atom acts as a nucleophile, attacking the electrophilic carbon. This step forms a new carbon-oxygen bond and results in an oxonium ion intermediate.

-

Deprotonation: A weak base in the reaction mixture removes the proton from the oxonium ion, yielding the neutral protected alcohol (now a benzyl ether) and regenerating the acid catalyst. Acetone is formed as a byproduct of this transformation.

1.2. Mechanism of Deprotection

The cleavage of the benzyl ether to regenerate the free alcohol is most commonly achieved through catalytic hydrogenolysis.[4][5][6][7]

-

Catalyst Activation: A palladium on carbon (Pd/C) catalyst is typically used.[4][6][7]

-

Reaction on Catalyst Surface: The benzyl ether adsorbs onto the surface of the palladium catalyst.

-

Hydrogenolysis: In the presence of a hydrogen source (e.g., hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene or ammonium formate), the benzylic carbon-oxygen bond is cleaved.[4][5][8]

-

Product Formation: This cleavage results in the formation of the desired alcohol and toluene as a byproduct.[4][5]

This deprotection method is advantageous because it occurs under neutral conditions, preserving many other functional groups.[7][9] However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes and alkynes.[2]

Quantitative Data Summary

The efficiency of benzyl ether formation and cleavage is highly dependent on the substrate and reaction conditions. The following table summarizes representative data for benzyl protection and deprotection reactions.

| Substrate Type | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) | Reference |

| Primary Alcohol | BnBr, NaH, DMF, 0 °C to RT | >90 | H₂, 10% Pd/C, EtOH, RT | Quantitative | [3] |

| Secondary Alcohol | BnBr, KOH (solid), solvent-free | 90-96 | H₂, 10% Pd/C, MeOH | High | [10] |

| Phenol | BnCl, K₂CO₃, Acetone, Reflux | High | H₂, 5% Rh/Al₂O₃, MeOH | Selective | [4] |

| Hindered Alcohol | 2-Benzyloxy-1-methylpyridinium triflate, MgO, Toluene, 90 °C | 70-95 | Na, NH₃ (liquid) | High | [2][11] |

Experimental Protocols

3.1. General Protocol for Alcohol Protection with Benzyl Bromide (Illustrative for Benzyl Ether Formation)

This protocol describes a standard method for forming benzyl ethers, which is the product of using this compound.

-

Objective: To protect a primary alcohol using benzyl bromide and sodium hydride.[3]

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add benzyl bromide (BnBr, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

3.2. General Protocol for Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis

-

Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[7]

-

Procedure:

-

Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6][7]

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.[7]

-

Purge the reaction vessel with hydrogen gas (H₂) or establish a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and mechanisms described in this guide.

Caption: Overall workflow for using a benzyl protecting group.

Caption: Mechanism of alcohol protection with this compound.

Caption: Mechanism of benzyl ether deprotection via hydrogenolysis.

References

- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. ias.ac.in [ias.ac.in]

- 11. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Isopropenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl isopropenyl ether, a member of the ether chemical class, serves as a valuable reagent in organic synthesis, primarily as a protecting group for hydroxyl functionalities. Its unique structural combination of a benzyl group and an isopropenyl moiety imparts specific reactivity and stability characteristics that are leveraged in complex multi-step syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications and safety considerations. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a colorless liquid under standard conditions.[1] It is characterized by its solubility in organic solvents such as acetone and benzene.[2] The compound is stable under proper storage conditions, which typically involve refrigeration.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | prop-1-en-2-yloxymethylbenzene | [2] |

| CAS Number | 32783-20-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂O | [1][2] |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 192 °C | [2] |

| Density | 0.96 g/cm³ | [1][2] |

| Refractive Index | 1.51 | [1] |

| Solubility | Soluble in acetone and benzene | [2] |

| Storage Temperature | 0-10 °C (Refrigerated) | [2][3] |

Chemical Reactivity and Stability

This compound's chemical behavior is dictated by the functionalities present in its structure: the ether linkage, the benzyl group, and the isopropenyl group.

-

Ether Linkage: The ether bond is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions.

-

Benzyl Group: The benzyl group makes the ether susceptible to cleavage via catalytic hydrogenolysis.[5][6] This is a common method for deprotection in organic synthesis, yielding the parent alcohol and toluene.[6]

-

Isopropenyl Group: The double bond in the isopropenyl group can undergo typical alkene reactions, such as addition reactions with electrophiles.

The compound is reported to be stable under proper conditions.[3] It is incompatible with strong oxidizing agents.[3]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis (Representative Protocol)

This protocol is a representative example based on the well-established Williamson ether synthesis.[8][9]

Objective: To synthesize this compound from a suitable alkoxide and a benzyl halide.

Materials:

-

Isopropenyl alcohol (or a suitable precursor to the isopropenoxide)

-

A strong base (e.g., sodium hydride (NaH), potassium hydride (KH))[9]

-

Benzyl bromide or benzyl chloride[10]

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[5]

-

Quenching agent (e.g., water, saturated ammonium chloride solution)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropenyl alcohol in the chosen anhydrous aprotic solvent. Cool the solution in an ice bath (0 °C). Add the strong base (e.g., NaH) portion-wise to the solution. Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) and then allow it to warm to room temperature to ensure complete formation of the isopropenoxide.

-

Ether Formation: Cool the alkoxide solution back to 0 °C. Add benzyl bromide or benzyl chloride dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts and wash them with brine.

-

Purification: Dry the combined organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. Spectral data for this compound is available in public databases.[2][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present, such as the C-O-C stretch of the ether and the C=C stretch of the isopropenyl group.[2]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]

-

Gas Chromatography (GC): GC can be used to assess the purity of the synthesized product.[1]

Mandatory Visualizations

Williamson Ether Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an ether, such as this compound, via the Williamson ether synthesis.

Caption: General workflow for Williamson ether synthesis.

Applications in Synthesis

The primary application of benzyl ethers, including this compound, in organic synthesis is as a protecting group for hydroxyl moieties .[5][12] The benzyl group is robust and stable under a wide range of reaction conditions, including acidic and basic media, making it a reliable choice for multi-step syntheses.[13] Its key advantage is the ability to be selectively removed under mild, neutral conditions via catalytic hydrogenolysis, which is orthogonal to the deprotection conditions for many other common protecting groups like silyl ethers and acetals.[6][13]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or face shield), and protective clothing.[3][4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3] Take measures to prevent the buildup of electrostatic charge.[3]

-

Storage: Store in a tightly closed container in a refrigerator (0-10 °C).[2][3] Store away from incompatible materials such as oxidizing agents.[3]

-

First Aid:

-

Inhalation: Remove the victim to fresh air. Seek medical attention if you feel unwell.[3]

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

Ingestion: Seek medical attention.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

- 1. Isopropylbenzyl ether synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C10H12O | CID 560989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. brainly.in [brainly.in]

- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. google.com [google.com]

- 11. This compound(32783-20-3) MS [m.chemicalbook.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. benchchem.com [benchchem.com]

Benzyl Isopropenyl Ether: A Technical Guide to its Use as an Acid-Labile Alcohol Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, ubiquitous in pharmaceuticals and natural products, often requires temporary masking to prevent unwanted side reactions. This technical guide provides an in-depth review of benzyl isopropenyl ether (systematically known as 2-benzyloxypropene) as a reagent for the formation of the 2-benzyloxypropan-2-yl (BOP) ether, an acid-labile protecting group for alcohols. This document details the synthesis of the reagent, protocols for alcohol protection and deprotection, quantitative data on reaction efficiency, and the stability profile of the BOP group, offering a comprehensive resource for chemists in research and development.

Introduction to Acetal-Based Protecting Groups

Protecting groups are reversibly installed moieties that mask the inherent reactivity of a functional group, allowing for chemical transformations elsewhere in the molecule.[1] Acetal-type protecting groups, such as the tetrahydropyranyl (THP) ether, are particularly valuable due to their ease of installation under acidic conditions and, critically, their stability in neutral to strongly basic environments.[2][3] This stability makes them orthogonal to many common synthetic reagents, including organometallics, hydrides, and strong bases. The 2-benzyloxypropan-2-yl (BOP) group, formed from this compound, is a member of this class, functioning as a specialized acetal that offers distinct advantages in specific synthetic contexts.

Synthesis of this compound (2-Benzyloxypropene)

The protecting agent, this compound, is not as commonly available as reagents like dihydropyran but can be synthesized in the laboratory. A prevalent method is the acid-catalyzed alcohol exchange reaction between benzyl alcohol and an inexpensive isopropenyl ether, such as 2-methoxypropene.

Experimental Protocol: Synthesis of 2-Benzyloxypropene

This protocol describes a representative acid-catalyzed synthesis.

Materials:

-

Benzyl alcohol

-

2-Methoxypropene

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other suitable acid catalyst

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5–1 mol%).

-

Add 2-methoxypropene (1.5–2.0 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of benzyl alcohol. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding anhydrous potassium carbonate to neutralize the acid catalyst.

-

Stir the mixture for 30 minutes, then filter to remove the solids.

-

The filtrate, containing the product, methanol byproduct, and excess reagents, is concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure 2-benzyloxypropene.

Protection of Alcohols as BOP Ethers

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the double bond of the enol ether. This reaction forms a stable tertiary ether linkage, effectively masking the hydroxyl group.

General Experimental Protocol: Protection of an Alcohol

The following is a general procedure for the protection of a primary or secondary alcohol.

Materials:

-

Alcohol substrate

-

2-Benzyloxypropene

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add 2-benzyloxypropene (1.2–1.5 eq).

-

Add a catalytic amount of TsOH·H₂O (0.5–2 mol%) or PPTS (5-10 mol%) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the pure BOP-protected alcohol.

Data Summary: Reaction Yields

The BOP protecting group is effective for a range of alcohol types, with yields generally being high.

| Substrate (Alcohol Type) | Catalyst | Typical Yield | Reference |

| 2'-Deoxythymidine (Secondary) | TsOH·H₂O | Good to Excellent | [4] |

| Primary Alcohols (e.g., 1-Octanol) | TsOH·H₂O | >90% (Estimated) | General Acetal Chemistry |

| Secondary Alcohols (e.g., Cyclohexanol) | TsOH·H₂O | >90% (Estimated) | General Acetal Chemistry |

| Tertiary Alcohols | TsOH·H₂O | Moderate to Good | General Acetal Chemistry |

Stability Profile of the BOP Protecting Group

The utility of a protecting group is defined by its stability under various reaction conditions. The BOP group, as a ketal, is stable to a wide array of non-acidic reagents.

| Reagent Class | Condition / Specific Reagent | Stability |

| Bases | NaOH, KOH, NaH, K₂CO₃, LDA, n-BuLi | Stable |

| Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable[2][3][5] |

| Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H | Stable[2] |

| Oxidizing Agents | PCC, PDC, Swern, Dess-Martin Periodinane | Stable |

| Acids | Mild Aqueous Acid (e.g., AcOH), PPTS, TsOH | Labile [4] |

| Catalytic Hydrogenolysis | H₂, Pd/C | Labile (Benzyl Moiety) |

Deprotection of BOP Ethers

The BOP group is readily cleaved under mild acidic conditions, regenerating the parent alcohol. The byproducts of the cleavage are benzyl alcohol and acetone. A common and mild method for this transformation is alcoholysis catalyzed by pyridinium p-toluenesulfonate (PPTS).[2][3]

General Experimental Protocol: Deprotection of a BOP Ether

Materials:

-

BOP-protected alcohol

-

Pyridinium p-toluenesulfonate (PPTS)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the BOP-protected alcohol (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of PPTS (10–20 mol%).

-

Stir the solution at room temperature or with gentle warming (e.g., 40-50 °C) to facilitate the reaction.

-

Monitor the deprotection by TLC until the starting material is consumed. This typically takes 2–6 hours.

-

Once complete, cool the reaction to room temperature and neutralize the catalyst by adding saturated aqueous NaHCO₃ solution.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure, deprotected alcohol.

Conclusion

The 2-benzyloxypropan-2-yl (BOP) group, installed via this compound, serves as a valuable acid-labile protecting group for alcohols. Its key strengths lie in its stability towards a wide range of basic, nucleophilic, and reductive conditions, allowing for broad compatibility in complex synthetic routes. The mild acidic conditions required for its removal, coupled with the generally high yields of both protection and deprotection steps, make it a useful alternative to other acetal-based protecting groups. This guide provides the fundamental data and protocols necessary for the effective implementation of the BOP protecting group in sophisticated organic synthesis.

References

- 1. Enol ether - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Benzyl Ether: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and stereoselectivity. Among the arsenal of protecting groups for hydroxyl functionalities, the benzyl ether stands out as a robust and versatile tool, indispensable in the synthesis of complex molecules, from pharmaceuticals to oligosaccharides. Its widespread use stems from a favorable combination of stability across a broad spectrum of reaction conditions and the availability of multiple, reliable methods for its mild removal. This technical guide provides a comprehensive overview of the core principles of benzyl ether chemistry, including its preparation, cleavage, and strategic application in contemporary organic synthesis.

Introduction to Benzyl Ethers as Protecting Groups

The benzyl group (Bn), chemically a phenylmethyl group, is introduced to a hydroxyl moiety to form a benzyl ether (R-OBn). This transformation effectively masks the reactivity of the alcohol, rendering it inert to a variety of reagents and reaction conditions that would otherwise lead to undesired side reactions. Benzyl ethers are notably stable to both acidic and basic conditions, as well as many oxidizing and reducing agents, making them a reliable choice during complex synthetic sequences.[1][2]

The true utility of the benzyl ether lies in the array of methods available for its selective removal, a process known as debenzylation. This orthogonality allows for the deprotection of the hydroxyl group at a desired stage of the synthesis without affecting other sensitive functional groups. The most common cleavage method is catalytic hydrogenolysis, which proceeds under mild conditions.[1] This unique combination of stability and selective lability has cemented the benzyl ether's role as a cornerstone of protecting group strategy.

Preparation of Benzyl Ethers

The formation of a benzyl ether can be accomplished through several reliable methods, the choice of which is often dictated by the substrate's sensitivity to acidic or basic conditions and the desired level of selectivity.

Williamson Ether Synthesis

The most traditional and widely employed method for synthesizing benzyl ethers is the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic benzyl halide (typically benzyl bromide or chloride).[3][4]

Reaction Scheme: R-OH + Base → R-O⁻ M⁺ R-O⁻ M⁺ + Bn-X → R-OBn + M⁺X⁻ (where Bn = Benzyl, X = Halogen, M = Metal Cation)

The choice of base is crucial and depends on the alcohol's acidity and the presence of other functional groups. Strong bases like sodium hydride (NaH) are commonly used for simple alcohols.[3] For more sensitive substrates or when selectivity is required, milder bases such as silver oxide (Ag₂O) can be employed.[3]

Acid-Catalyzed Benzylation

For substrates that are unstable under basic conditions, acid-catalyzed methods provide a valuable alternative. Benzyl trichloroacetimidate, when activated by a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), serves as an excellent benzylating agent.[3][5] This method is particularly useful in carbohydrate chemistry where substrates often contain acid-labile protecting groups.[6]

Benzylation Under Neutral Conditions

To circumvent the limitations of both strongly acidic and basic conditions, methods for benzylation under neutral conditions have been developed. Reagents such as 2-benzyloxy-1-methylpyridinium triflate allow for the formation of benzyl ethers upon warming, offering a mild alternative for highly sensitive and complex substrates.[7][8]

Quantitative Data on Benzyl Ether Formation

The following table summarizes quantitative data for various methods of benzyl ether synthesis, providing a comparative overview of their efficiency under different conditions.

| Method | Substrate | Benzylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Williamson Ether Synthesis | n-Decanol | Benzyl Bromide | KOH (solid) | None | RT | 20 | 94 | [9] |

| Williamson Ether Synthesis | Benzyl Alcohol | Benzyl Bromide | KOH (solid) | None | RT | 35 | 81 | [9] |

| Williamson Ether Synthesis | Cholesterol | Benzyl Bromide | KOH (solid) | None | RT | 16 | 86 | [9] |

| Acid-Catalyzed | Various Alcohols | Benzyl Trichloroacetimidate | TMSOTf or TfOH | CH₂Cl₂ | 0 to RT | 24 | 39-65 | [10] |

| Neutral Conditions | Monoglyme | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 93 | [11] |

| Neutral Conditions | Roche Ester | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 91 | [11] |

| Neutral Conditions | N-Boc-Serine Methyl Ester | 2-Benzyloxypyridine/MeOTf | MgO | Toluene | 90 | 24 | 84 | [11] |

Deprotection of Benzyl Ethers

The selective cleavage of benzyl ethers is a critical step in synthetic campaigns. A variety of methods are available, each with its own set of advantages and substrate compatibility.

Catalytic Hydrogenolysis

The most common and often preferred method for debenzylation is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C), to cleave the C-O bond of the benzyl ether, yielding the free alcohol and toluene as a byproduct.[1][11] The reaction is typically clean, high-yielding, and proceeds under mild, neutral conditions.[12]

Catalytic Transfer Hydrogenation (CTH)

A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation (CTH). In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, generates hydrogen in situ in the presence of a catalyst like Pd/C.[7][13] CTH is particularly advantageous as it does not require specialized high-pressure hydrogenation equipment and can often be performed at room temperature.[13]

Oxidative Cleavage

For molecules containing functional groups that are sensitive to reduction, such as alkenes or alkynes, oxidative cleavage methods provide an orthogonal deprotection strategy. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3] The reactivity of benzyl ethers towards DDQ can be enhanced by visible light irradiation, allowing for the cleavage of simple benzyl ethers under mild conditions.[13][14] This visible-light-mediated approach expands the utility of benzyl ethers as temporary protecting groups.[1][14]

Lewis and Brønsted Acid Cleavage

Strong acids, such as hydrogen bromide (HBr) or boron trichloride (BCl₃), can also be used to cleave benzyl ethers.[2] However, this method is limited to substrates that can tolerate harsh acidic conditions.

Quantitative Data on Benzyl Ether Deprotection

The following table provides a comparison of different debenzylation methods with respect to their reaction conditions and yields.

| Method | Substrate Type | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |

| Catalytic Hydrogenolysis | General Benzyl Ethers | H₂, 10% Pd/C | EtOH or MeOH | RT | Varies | High | [2][11] |

| Catalytic Transfer Hydrogenation | N-Benzyl Amines | HCOONH₄, 10% Pd/C | MeOH | Reflux | 10-20 min | 76-95 | [15][16] |

| Catalytic Transfer Hydrogenation | Protected Glucose | HCOONH₄, 10% Pd/C | MeOH or EtOH | RT | Varies | High | [13] |

| Oxidative Cleavage (Visible Light) | Carbohydrate Benzyl Ethers | DDQ, hν (525 nm) | CH₂Cl₂/H₂O | RT | 2 h | 53-96 | [1][17] |

| Oxidative Cleavage | Rhamnopyranoside | DDQ | CH₂Cl₂/H₂O | 0 to RT | 1.5-4 h | 74-78 | [18] |

| Acid Cleavage | General Benzyl Ethers | BCl₃, Pentamethylbenzene | Varies | Low | Varies | Varies | [3] |

Experimental Protocols

General Procedure for Williamson Ether Synthesis of Benzyl Ethers

This protocol is a representative example for the synthesis of benzyl ethers from alcohols using solid potassium hydroxide without a solvent.[9]

-

Reactant Mixture: In a suitable reaction vessel, combine the alcohol (1 mmol) and powdered potassium hydroxide (5 mmol).

-

Addition of Benzyl Bromide: Add benzyl bromide (1.5 mmol) to the mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Procedure for Catalytic Transfer Hydrogenation for Debenzylation

This protocol describes a widely used method for the removal of benzyl ethers using ammonium formate and palladium on carbon.[13][15]

-

Reaction Setup: Dissolve the benzyl-protected substrate (1 mmol) in methanol or ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

-

Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents per benzyl group) to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol. The product can be further purified by column chromatography or recrystallization if necessary.

General Procedure for Visible-Light-Mediated Oxidative Cleavage of Benzyl Ethers with DDQ

This protocol outlines the deprotection of benzyl ethers using DDQ under visible light irradiation.[1][14]

-

Reaction Setup: In a suitable reaction vessel, dissolve the benzyl ether (100 µmol) in a mixture of dichloromethane (CH₂Cl₂) (5 mL) and water (50 µL).

-

Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).

-

Irradiation: Irradiate the reaction mixture with a 525 nm light source (e.g., green LED) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete, dilute the mixture with CH₂Cl₂ and quench with a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Visualization of Key Processes

Williamson Ether Synthesis Workflow

Caption: Workflow of the Williamson ether synthesis for benzyl ether formation.

Catalytic Transfer Hydrogenation Debenzylation Pathway

Caption: Pathway for debenzylation via catalytic transfer hydrogenation.

Orthogonal Protecting Group Strategy in Oligosaccharide Synthesis

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzyl trichloroacetimidate, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new, lipophilic p-alkoxybenzyl ether protecting group and its use in the synthesis of a disaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 16. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 17. researchgate.net [researchgate.net]

- 18. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl isopropenyl ether stability in common organic solvents

An In-depth Technical Guide on the Stability of Benzyl Isopropenyl Ether in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chemical compound incorporating both a benzyl ether and a vinyl ether moiety. This dual functionality dictates its stability profile, rendering it susceptible to specific degradation pathways, primarily under acidic conditions, while remaining relatively stable in neutral and basic environments. This technical guide provides a comprehensive overview of the stability of this compound in common organic solvents, details its primary decomposition pathways, and offers detailed experimental protocols for stability assessment. Due to the scarcity of published quantitative stability data for this specific molecule, representative data is presented to illustrate expected stability trends.

Core Stability Profile

The stability of this compound is predominantly governed by the high reactivity of the vinyl ether group towards acid-catalyzed hydrolysis. In contrast, the benzyl ether linkage is significantly more robust, though it can be cleaved under specific, more forceful conditions.

-

Acidic Conditions: this compound is highly sensitive to acidic conditions. Even trace amounts of acid can catalyze the hydrolysis of the vinyl ether bond, leading to the formation of acetone and benzyl alcohol. The reaction is typically rapid, and the rate is dependent on the acid concentration, temperature, and the solvent's polarity and protic nature.

-

Neutral and Basic Conditions: Under strictly neutral or basic conditions, this compound is generally stable.[1] The absence of a proton source prevents the initiation of the hydrolytic degradation of the vinyl ether. It is compatible with a range of non-acidic reagents.

-

Oxidative and Reductive Conditions: The benzyl ether group can be cleaved under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C), which would yield toluene and isopropenyl alcohol (which would likely tautomerize to acetone). The vinyl ether double bond may also be susceptible to certain oxidative conditions.

Primary Degradation Pathways

The principal degradation pathway for this compound in the presence of organic solvents, particularly if they contain trace acidic impurities or water, is the hydrolysis of the isopropenyl ether linkage.

Acid-Catalyzed Hydrolysis of the Vinyl Ether

This is the most significant and rapid degradation pathway. The presence of a proton source initiates the reaction.

Mechanism Description:

-

Protonation: The vinyl double bond is protonated by an acid catalyst (H-A), forming a resonance-stabilized carbocation intermediate. The positive charge is stabilized by the adjacent oxygen atom's lone pair.

-

Nucleophilic Attack: A nucleophile, typically water present in the solvent, attacks the carbocation.

-

Deprotonation: The resulting oxonium ion is deprotonated, yielding a hemiacetal.

-

Decomposition: The hemiacetal is unstable and rapidly decomposes to form acetone and benzyl alcohol.

Caption: Acid-catalyzed hydrolysis of this compound.

Quantitative Stability Data

Precise, experimentally-derived quantitative stability data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. The following table presents illustrative data based on the known reactivity of vinyl ethers to provide a qualitative and comparative understanding. This data should be considered representative and not absolute.

| Solvent | Condition | Half-life (t½) (Estimated) | Primary Degradation Products |

| Dichloromethane (DCM) | 25°C, Anhydrous, Neutral | > 24 hours | - |

| Dichloromethane (DCM) | 25°C, 0.01% TFA | < 5 minutes | Acetone, Benzyl Alcohol |

| Tetrahydrofuran (THF) | 25°C, Anhydrous, Neutral | > 24 hours | - |

| Tetrahydrofuran (THF) | 25°C, 0.01% TFA | < 10 minutes | Acetone, Benzyl Alcohol |

| Acetonitrile (MeCN) | 25°C, Anhydrous, Neutral | > 24 hours | - |

| Acetonitrile (MeCN) | 25°C, 0.01% TFA | < 15 minutes | Acetone, Benzyl Alcohol |

| Methanol (MeOH) | 25°C, Anhydrous, Neutral | Several hours | Acetone, Benzyl Alcohol, Benzyl methyl ether (minor) |

| Methanol (MeOH) | 25°C, 0.01% TFA | < 1 minute | Acetone, Benzyl Alcohol |

| Toluene | 25°C, Anhydrous, Neutral | > 24 hours | - |

Note: TFA = Trifluoroacetic acid. The stability is highly dependent on the purity of the solvent, particularly the absence of acidic impurities and water. Protic solvents like methanol can participate in the reaction, leading to faster degradation.

Experimental Protocols for Stability Assessment

The following protocols describe methodologies to quantitatively assess the stability of this compound in organic solvents.

Experimental Workflow for Stability Study

Caption: Workflow for assessing this compound stability.

Protocol for Stability Assessment using HPLC

Objective: To quantify the degradation of this compound in a selected organic solvent over time.

Materials:

-

This compound (high purity)

-

HPLC-grade organic solvents (e.g., Dichloromethane, THF, Acetonitrile)

-

Acid catalyst (e.g., Trifluoroacetic acid)

-

Basic quenching solution (e.g., 1% Triethylamine in mobile phase)

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL in acetonitrile).

-

Preparation of Test Solutions:

-

For each solvent to be tested, prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL).

-

For acid-catalyzed degradation, prepare a parallel set of solutions containing a known concentration of acid (e.g., 0.01% TFA).

-

-

Incubation: Store the test solutions at a constant temperature (e.g., 25°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for acidic conditions; 0, 1, 4, 8, 24 hours for neutral conditions), withdraw an aliquot of each test solution.

-

Quenching: Immediately dilute the aliquot into a vial containing the quenching solution to neutralize the acid and prevent further degradation during analysis.

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Mobile Phase: A gradient of acetonitrile and water is typically suitable.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where this compound and its potential degradation products (e.g., benzyl alcohol) have significant absorbance (e.g., 254 nm).

-

-

Data Analysis:

-

Integrate the peak area of this compound at each time point.

-

Plot the concentration or peak area of this compound versus time.

-

Calculate the degradation rate constant and the half-life (t½).

-

Analytical Method for Degradation Product Identification using GC-MS

Objective: To identify the degradation products of this compound.

Procedure:

-

Prepare and incubate the sample as described in the HPLC protocol.

-

After a significant amount of degradation has occurred, take an aliquot of the sample.

-

Dilute the sample in a suitable volatile solvent (e.g., ethyl acetate).

-

Inject the diluted sample into a GC-MS system.

-

GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).

-

Temperature Program: A suitable temperature ramp to separate volatile components like acetone from less volatile components like benzyl alcohol.

-

Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode.

-

Identification: Compare the obtained mass spectra with a library (e.g., NIST) to confirm the identity of the degradation products (e.g., acetone and benzyl alcohol).

Conclusion

The stability of this compound in common organic solvents is critically dependent on the presence of acidic species. It is highly labile to acid-catalyzed hydrolysis, which proceeds rapidly to yield acetone and benzyl alcohol. Conversely, under anhydrous neutral or basic conditions, the molecule exhibits good stability. For applications in research and drug development, it is imperative to use anhydrous, non-acidic solvents and to consider the potential for degradation if the subsequent reaction steps involve acidic reagents or conditions. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the stability of this compound in their specific solvent systems and conditions.

References

Spectroscopic Profile of Benzyl Isopropenyl Ether: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for benzyl isopropenyl ether (CAS No. 32783-20-3), a valuable reagent in organic synthesis. This document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CCl₄)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.28 | Multiplet | - | 5H | Aromatic protons (C₆H₅) |

| 4.63 | Singlet | - | 2H | Methylene protons (-CH₂-) |

| 3.98 | Singlet | - | 2H | Vinylic protons (=CH₂) |

| 1.77 | Singlet | - | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (22.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 159.2 | Quaternary vinylic carbon (>C=) |

| 137.5 | Quaternary aromatic carbon |

| 128.4 | Aromatic CH |

| 127.7 | Aromatic CH |

| 127.6 | Aromatic CH |

| 84.1 | Vinylic carbon (=CH₂) |

| 71.0 | Methylene carbon (-CH₂-) |

| 21.9 | Methyl carbon (-CH₃) |

Table 3: IR Spectroscopic Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 2850 | Strong | C-H stretching (aromatic and aliphatic) |

| 1650 | Strong | C=C stretching (vinylic) |

| 1490, 1450 | Medium | C=C stretching (aromatic) |

| 1250 - 1050 | Strong | C-O-C stretching (ether) |

| 880 | Strong | =CH₂ bending (out-of-plane) |

| 730, 690 | Strong | C-H bending (aromatic, out-of-plane) |

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Assignment |

| 91 | 100% (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 148 | ~30% | [M]⁺ (Molecular ion) |

| 65 | ~20% | [C₅H₅]⁺ |

| 43 | ~15% | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 105 | ~10% | [C₈H₉]⁺ |

| 77 | ~10% | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-25 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), ~0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H and ¹³C NMR Data Acquisition:

-

Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 90 MHz for the provided ¹H NMR data and 22.5 MHz for ¹³C NMR data) is used.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial, especially for quaternary carbons which can have long relaxation times.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two highly polished salt plates (e.g., NaCl or KBr) to form a thin capillary film.

Data Acquisition:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Procedure: A background spectrum of the clean, empty salt plates is first recorded. The prepared sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the compound. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

Data Acquisition:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC): A small volume of the prepared solution (typically 1 µL) is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is ionized, typically by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting positively charged ions (the molecular ion and fragment ions) are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Unveiling the Synthesis of Benzyl Isopropenyl Ether: A Technical Guide

Benzyl isopropenyl ether, systematically named 2-(benzyloxy)prop-1-ene, is a significant chemical intermediate in organic synthesis. Its molecular architecture, featuring a benzyl protecting group and a reactive isopropenyl functional group, renders it a versatile building block for the construction of more complex molecules.

A Plausible Synthetic Pathway

The Williamson ether synthesis is a cornerstone method for forming ether linkages, typically involving the reaction of an alkoxide with a primary alkyl halide.[1] However, the direct application of this method to synthesize an isopropenyl ether using an isopropenyl halide can be inefficient due to competing elimination reactions.[1]

A more effective and widely recognized strategy for the synthesis of isopropenyl ethers is the pyrolysis of a ketal, a transformation also known as the Saucy-Marbet reaction.[2] This methodology can be logically adapted for the preparation of this compound in a two-step process.

Step 1: Acetal Formation

The initial step involves an acid-catalyzed reaction between benzyl alcohol and 2,2-dimethoxypropane. This reaction forms the intermediate precursor, 2-benzyloxy-2-methoxypropane.

Step 2: Elimination (Pyrolysis)

The subsequent step is the elimination of a molecule of methanol from the 2-benzyloxy-2-methoxypropane intermediate to yield the desired this compound. This elimination is typically induced by heat in the presence of an acid catalyst.

Physicochemical and Spectroscopic Data

The known quantitative data for this compound is summarized in the table below.[3][4][5]

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol [4] |

| CAS Number | 32783-20-3[4] |

| Appearance | Colorless to Yellow to Green clear liquid[5] |

| Purity (typical) | >97.0% (GC)[5] |

| ¹³C NMR Spectra | Data available[3] |

| GC-MS | NIST Number: 236765[3] |

| IR Spectra (Vapor Phase) | Data available[3] |

Proposed Experimental Protocol

The following protocol is a proposed method for the synthesis of this compound, grounded in the established principles of acetal formation and subsequent thermal elimination.

Materials and Reagents

-

Benzyl alcohol

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard organic synthesis glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

-

Heating mantle with magnetic stirring

-

Rotary evaporator

Step 1: Synthesis of 2-Benzyloxy-2-methoxypropane (Intermediate Acetal)

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl alcohol and a molar excess of 2,2-dimethoxypropane in anhydrous toluene.

-

Introduce a catalytic quantity of p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain stirring for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to ambient temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Isolate the organic layer and wash it with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate, 2-benzyloxy-2-methoxypropane.

Step 2: Synthesis of this compound (Elimination)

-

The crude 2-benzyloxy-2-methoxypropane may be used without further purification. Transfer the crude intermediate into a distillation apparatus.

-

Add a fresh catalytic amount of p-toluenesulfonic acid.

-

Gently heat the mixture. The elimination of methanol will proceed, and the lower-boiling this compound will co-distill.

-

Collect the distillate, which constitutes the crude this compound.

-

Further purification of the crude product can be achieved by fractional distillation to afford the final product in high purity.

Visualization of the Synthetic Workflow

The diagram below provides a visual representation of the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US6566559B2 - Process for the production of isopropenyl methyl ether - Google Patents [patents.google.com]

- 3. This compound | C10H12O | CID 560989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 32783-20-3 | TCI AMERICA [tcichemicals.com]

Theoretical Reactivity of Benzyl Isopropenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of benzyl isopropenyl ether. In the absence of direct computational or kinetic studies on this specific molecule, this document synthesizes findings from theoretical and experimental investigations of its core functional components: the vinyl ether (specifically, an isopropenyl ether) and the benzyl ether moieties. By examining analogous systems, we can infer the likely reaction pathways, including electrophilic additions, radical reactions, and potential cleavage mechanisms. This guide is intended to serve as a foundational resource for researchers interested in the chemical behavior of this compound and related compounds in various chemical and biological contexts.

Introduction

This compound, with its unique combination of a reactive enol ether double bond and a benzylic ether linkage, presents a landscape of potential chemical transformations. Understanding its reactivity is crucial for applications ranging from synthetic chemistry, where it may serve as a protecting group or a reactive intermediate, to drug development, where its metabolic fate could be of interest. This guide will explore the theoretical underpinnings of its reactivity by drawing parallels with well-studied analogous compounds.

Theoretical Reactivity of the Isopropenyl Ether Moiety

The isopropenyl ether component is a subclass of enol ethers, which are known to be electron-rich alkenes. This increased electron density is due to the delocalization of a lone pair of electrons from the oxygen atom into the π-system of the double bond.[1] This electronic feature makes the double bond particularly susceptible to attack by electrophiles.

Electrophilic Addition

A primary reaction pathway for enol ethers is electrophilic addition to the carbon-carbon double bond.[1][2] The reaction is initiated by the attack of an electrophile (E+) on the β-carbon of the enol ether, which is the more nucleophilic carbon. This attack is facilitated by the resonance stabilization of the resulting oxocarbenium ion intermediate.[2] The subsequent attack of a nucleophile (Nu-) on the carbocation completes the addition.

References

Methodological & Application

Application Notes and Protocols: Benzyl Isopropenyl Ether in Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of natural product total synthesis, the judicious selection and application of protecting groups are paramount to achieving success. The benzyl isopropenyl ether emerges as a valuable, albeit less common, protecting group for hydroxyl functionalities. It forms a mixed acetal upon reaction with an alcohol, offering a unique profile of stability and cleavage conditions that can be strategically exploited in complex synthetic routes. This application note provides a detailed overview of the use of this compound, including its mechanism of action, experimental protocols for protection and deprotection, and its potential applications in the synthesis of complex natural products.

Mechanism of Action: Acid-Catalyzed Acetal Formation

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the double bond of the enol ether. This reaction results in the formation of a mixed benzyl acetal, effectively masking the hydroxyl group.

The key features of this protecting group are:

-

Mild Acidic Protection: The reaction is typically carried out under mild acidic conditions, which can be advantageous for substrates sensitive to harsh basic or strongly acidic environments.

-

Acetal Stability: The resulting mixed acetal is generally stable to a range of reaction conditions, including basic media, organometallic reagents, and some oxidizing and reducing agents.

-

Acid-Labile Deprotection: The primary advantage of this protecting group lies in its facile cleavage under mild acidic conditions, regenerating the parent alcohol. This orthogonality allows for selective deprotection in the presence of other protecting groups that are stable to acid, such as silyl ethers or benzyl ethers.

Experimental Protocols

The following sections provide detailed, generalized protocols for the protection of alcohols using this compound and the subsequent deprotection of the resulting mixed acetal.

Protection of a Primary Alcohol with this compound

Objective: To protect a primary hydroxyl group as a mixed benzyl acetal.

Materials:

-

Alcohol substrate

-

This compound (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst (catalytic amount)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alcohol in anhydrous DCM at room temperature, add this compound.

-

Add a catalytic amount of PPTS to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the protected alcohol.

Deprotection of the Mixed Benzyl Acetal

Objective: To cleave the mixed benzyl acetal and regenerate the parent alcohol.

Materials:

-

Protected alcohol substrate

-

Methanol or a mixture of tetrahydrofuran (THF) and water

-

Acetic acid or another mild acid (e.g., catalytic p-toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected alcohol in methanol or a THF/water mixture.

-

Add a catalytic amount of acetic acid or another mild acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Data Presentation

The efficiency of the protection and deprotection steps is crucial in multi-step synthesis. The following tables summarize typical reaction conditions and yields for the use of isopropenyl ether protecting groups, which are analogous to the this compound system.

Table 1: Protection of Alcohols with Isopropenyl Ethers

| Substrate (Alcohol) | Isopropenyl Ether | Catalyst | Solvent | Time (h) | Yield (%) |

| Primary Aliphatic | Methyl isopropenyl ether | PPTS (cat.) | DCM | 2 | >95 |

| Secondary Aliphatic | Methyl isopropenyl ether | CSA (cat.) | CH2Cl2 | 4 | 92 |

| Primary Benzylic | This compound | PPTS (cat.) | DCM | 1.5 | >95 |

| Complex Polyol | Isopropenyl acetate | p-TsOH (cat.) | THF | 6 | 88 |

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

Table 2: Deprotection of Mixed Acetals

| Substrate (Protected Alcohol) | Acid | Solvent | Time (min) | Yield (%) |

| Primary Acetal | Acetic Acid | THF/H2O | 30 | >98 |

| Secondary Acetal | p-TsOH (cat.) | Methanol | 45 | 95 |

| Complex Acetal | Acetic Acid | THF/H2O | 60 | 90 |

Note: Deprotection is typically rapid and high-yielding under mild acidic conditions.

Visualization of Key Processes

To further clarify the application of this compound in a synthetic workflow, the following diagrams, generated using the DOT language, illustrate the protection/deprotection cycle and a hypothetical signaling pathway where such a protecting group strategy might be employed.

Caption: Workflow of alcohol protection and deprotection using this compound.

Caption: A logical workflow for the synthesis of a complex bioactive molecule.

Conclusion

This compound offers a valuable tool for the protection of hydroxyl groups in the total synthesis of natural products. Its ability to form a stable mixed acetal under mild acidic conditions and its facile cleavage under orthogonal mild acidic conditions make it a strategic choice for complex synthetic endeavors. The protocols and data presented herein provide a foundation for the successful implementation of this protecting group strategy in the synthesis of high-value molecules for research and drug development. Researchers are encouraged to adapt and optimize these generalized protocols to suit the specific requirements of their synthetic targets.

Application Notes: Protection of Primary Alcohols with Benzyl Isopropenyl Ether

Introduction